molecular formula C19H29IN2O2 B1396909 trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester CAS No. 1313365-62-6

trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester

Cat. No. B1396909
M. Wt: 444.3 g/mol
InChI Key: COBQEZMYOUHOEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound might involve the Steglich Esterification, which is a mild reaction that allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters .


Molecular Structure Analysis

The molecular structure of this compound involves a cyclohexane ring with a tert-butyl ester group and a 4-iodophenyl-methyl-amino-methyl group. The conformation of the cyclohexane ring could be crucial for the stability of the molecule .


Chemical Reactions Analysis

The compound might undergo transesterification, a process of exchanging the organic functional group of an ester with the organic group of an alcohol . These reactions are often catalyzed by the addition of an acid or base catalyst .

Scientific Research Applications

1. Asymmetric Synthesis and Stereochemistry

The compound, due to its complex structure, is potentially involved in asymmetric synthesis and studies related to stereochemistry. For instance, the study by Naef and Seebach (1985) focuses on the preparation of enantiomerically pure cis- and trans-configurated 2-(tert-Butyl)-3-methylimidazolidin-4-ones from amino acids, reflecting on the importance of such complex structures in stereochemical applications and asymmetric syntheses (Naef & Seebach, 1985).

2. Chemical Synthesis and Reactivity

The compound is likely to be used in chemical syntheses, given its tert-butyl ester group, which is a common protecting group in organic chemistry. The study by Brenner et al. (2003) highlights the use of tert-butyl ester in the synthesis of complex organic compounds, suggesting its potential utility in synthetic organic chemistry and the importance of protecting groups in facilitating specific chemical reactions (Brenner, Vecchia, Leutert, & Seebach, 2003).

3. Deprotection and Selective Reactivity

The compound's tert-butyl ester group may be involved in deprotection reactions, a crucial step in synthetic chemistry for the synthesis of complex molecules. The work of Li et al. (2006) discusses the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, esters, and ethers, highlighting the importance of specific conditions for selective reactivity and the preservation of the stereochemical integrity of substrates (Li et al., 2006).

properties

IUPAC Name

tert-butyl N-[4-[(4-iodo-N-methylanilino)methyl]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29IN2O2/c1-19(2,3)24-18(23)21-16-9-5-14(6-10-16)13-22(4)17-11-7-15(20)8-12-17/h7-8,11-12,14,16H,5-6,9-10,13H2,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBQEZMYOUHOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CN(C)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester
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trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester
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trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester
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trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester
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trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester
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trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester

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